2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, a chlorophenyl group, and an isoxazole moiety, making it a subject of study for its diverse reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring. Common reagents include hydrazine derivatives and diketones under reflux conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Isoxazole Moiety: The isoxazole ring is typically synthesized through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes.
Final Coupling: The final step involves coupling the pyridazinone intermediate with the isoxazole derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites or altering protein functions.
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide include:
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the isoxazole moiety, making it less versatile in certain reactions.
N-(5-methylisoxazol-3-yl)acetamide: Lacks the pyridazinone core, reducing its potential biological activity.
4-chlorophenyl-6-oxopyridazin-1(6H)-yl derivatives: These compounds have variations in the substituents on the pyridazinone ring, affecting their reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c1-10-8-14(20-24-10)18-15(22)9-21-16(23)7-6-13(19-21)11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETJZSSRVPQBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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